4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Overview
Description
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE is a heterocyclic compound that features a unique triazolo-pyrimidine scaffold
Preparation Methods
The synthesis of 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the triazolo-pyrimidine system . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include iron (III) chloride for oxidation and sodium hydride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE include other triazolo-pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-ethyl-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-3-15-21-17-19-11-13(12(2)24(17)22-15)14-7-8-18-16(20-14)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYIXRRWCIZKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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